

# An In-depth Technical Guide to Methyl 2-hydroxyoctanoate

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## Compound of Interest

Compound Name: Methyl 2-hydroxyoctanoate

Cat. No.: B3152450

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CAS Number: 73634-76-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-hydroxyoctanoate**, a fatty acid methyl ester with potential applications in various fields of research and development. This document collates available data on its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its potential biological significance.

## Chemical and Physical Properties

**Methyl 2-hydroxyoctanoate**, also known as (±)-**Methyl 2-Hydroxyoctanoate** or 2-Hydroxyoctanoic acid methyl ester, is a C9 fatty acid methyl ester.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <sub>3</sub>	PubChem[1]
Molecular Weight	174.24 g/mol	PubChem[1]
IUPAC Name	methyl 2-hydroxyoctanoate	PubChem[1]
CAS Number	73634-76-1	PubChem[1]
Canonical SMILES	<chem>CCCCCCC(C(=O)OC)O</chem>	PubChem[1]
InChI	InChI=1S/C9H18O3/c1-3-4-5-6-7-8(10)9(11)12-2/h8,10H,3-7H2,1-2H3	PubChem[1]
Computed XLogP3	2.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	7	PubChem[1]

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **Methyl 2-hydroxyoctanoate**. The following data has been reported in public databases.

### **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectrum**

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Peak Assignment (Predicted)	Chemical Shift (ppm)
C1 (C=O)	~175
C2 (CH-OH)	~70
C3-C8 (CH <sub>2</sub> )	~34, 32, 29, 25, 23
O-CH <sub>3</sub>	~52
C8 (CH <sub>3</sub> )	~14

Note: Specific peak assignments and multiplicities would require experimental 1D and 2D NMR data which is not readily available in the searched literature.

## Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for **Methyl 2-hydroxyoctanoate**. The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.

Ion (m/z)	Relative Intensity	Putative Fragment
174	Low	[M] <sup>+</sup>
115	High	[M - COOCH <sub>3</sub> ] <sup>+</sup>
102	Moderate	[M - C <sub>4</sub> H <sub>8</sub> O] <sup>+</sup>

Note: The fragmentation pattern is consistent with the structure of a 2-hydroxy fatty acid methyl ester.

## Infrared (IR) Spectroscopy

While a specific IR spectrum for **Methyl 2-hydroxyoctanoate** was not found, the expected characteristic absorption bands based on its functional groups are listed below.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
O-H (alcohol)	3500-3200 (broad)	Stretching vibration
C-H (alkane)	2950-2850	Stretching vibration
C=O (ester)	1750-1735 (strong)	Stretching vibration
C-O (ester)	1300-1000	Stretching vibration

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Methyl 2-hydroxyoctanoate** are not explicitly published. However, based on established methods for similar compounds, the following protocols can be adapted.

### Synthesis of Methyl 2-hydroxyoctanoate

This method involves the acid-catalyzed esterification of 2-hydroxyoctanoic acid with methanol.

Materials:

- 2-hydroxyoctanoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (p-TsOH)
- Sodium bicarbonate (saturated solution)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- Dissolve 2-hydroxyoctanoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Methyl 2-hydroxyoctanoate**.
- Purify the product by column chromatography on silica gel if necessary.

This enzymatic method offers a milder and more selective route to the ester.

Materials:

- 2-hydroxyoctanoic acid
- Methanol
- Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
- Molecular sieves (3Å or 4Å)
- Organic solvent (e.g., hexane or toluene)

Procedure:

- To a solution of 2-hydroxyoctanoic acid (1 equivalent) in an organic solvent, add methanol (1.5-3 equivalents).
- Add immobilized lipase (e.g., 10% w/w of the acid) and molecular sieves to remove the water formed during the reaction.

- Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with shaking.
- Monitor the reaction progress by GC or TLC.
- Upon completion, filter off the lipase and molecular sieves.
- Remove the solvent under reduced pressure to yield **Methyl 2-hydroxyoctanoate**.

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of fatty acid methyl esters.

Sample Preparation:

- Dissolve a small amount of the synthesized **Methyl 2-hydroxyoctanoate** in a suitable solvent (e.g., hexane or dichloromethane).
- If analyzing from a biological matrix, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) followed by derivatization to the methyl ester if the free acid is present.

GC-MS Parameters (Typical):

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- MS Ion Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

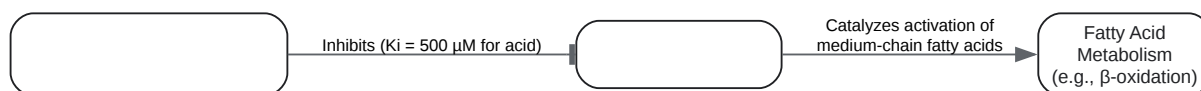
- Scan Range: m/z 40-400.

## Biological Activity and Signaling Pathways

While direct studies on **Methyl 2-hydroxyoctanoate** are limited, the biological activities of its parent compound, 2-hydroxyoctanoic acid, and related molecules provide strong indications of its potential roles.

### Inhibition of Medium-Chain Acyl-CoA Synthetase

(±)-2-Hydroxyoctanoic acid has been shown to be an inhibitor of purified medium-chain acyl-CoA synthetase from bovine liver mitochondria, with a reported  $K_i$  of 500  $\mu\text{M}$ .<sup>[2]</sup> Acyl-CoA synthetases are crucial enzymes in fatty acid metabolism, activating fatty acids for both degradation ( $\beta$ -oxidation) and synthesis of complex lipids. Inhibition of this enzyme could have significant effects on cellular energy homeostasis and lipid signaling.

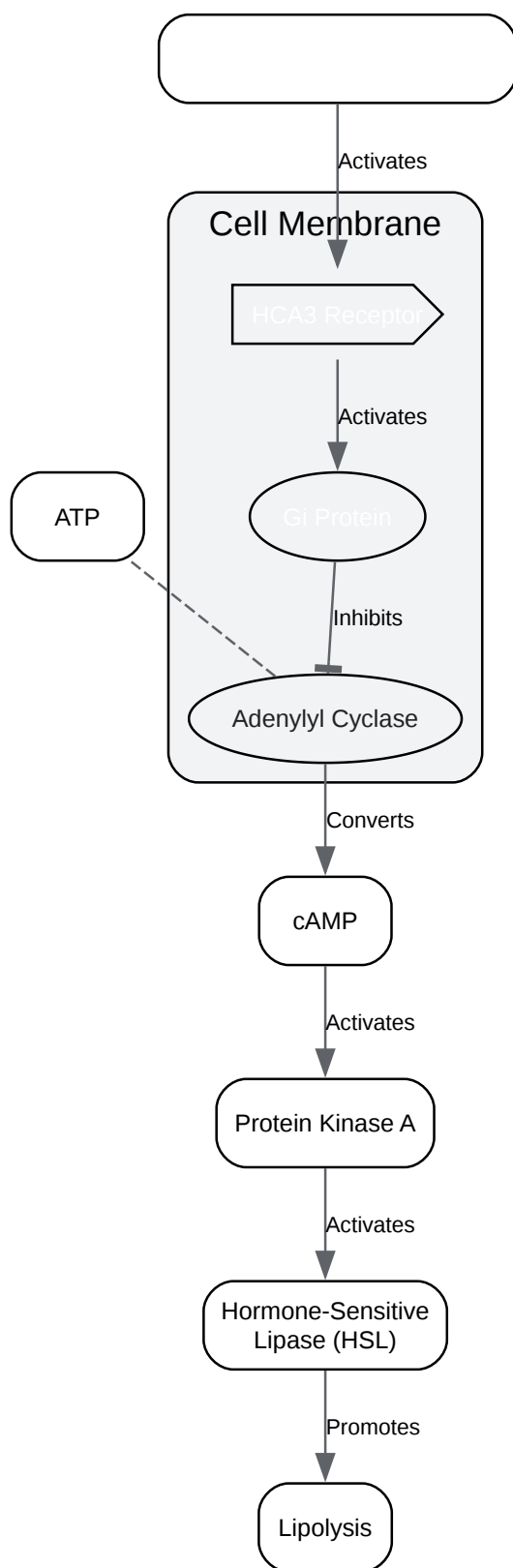


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Inhibition of Medium-Chain Acyl-CoA Synthetase.

### Activation of Hydroxy-Carboxylic Acid Receptor 3 (HCA3)

2-Hydroxyoctanoic acid has been identified as an endogenous agonist for the G-protein coupled receptor HCA3 (also known as GPR109B).<sup>[3]</sup> HCA3 is primarily expressed in adipocytes and immune cells and is involved in the regulation of lipolysis.<sup>[3]</sup> Activation of HCA3 by its ligands leads to the inhibition of adenylyl cyclase through a  $G_i$ -type G protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.<sup>[3]</sup> This, in turn, reduces the activity of protein kinase A (PKA) and subsequently hormone-sensitive lipase (HSL), leading to an anti-lipolytic effect.<sup>[3][4]</sup>



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HCA3 Receptor Signaling Pathway.



## Conclusion

**Methyl 2-hydroxyoctanoate** is a fatty acid methyl ester with interesting potential biological activities inferred from its parent carboxylic acid. The established protocols for ester synthesis and analysis provide a solid foundation for further research into this molecule. Its role as a potential modulator of fatty acid metabolism and HCA3 signaling warrants further investigation, particularly in the context of metabolic diseases such as obesity and type 2 diabetes. The data and protocols presented in this guide are intended to facilitate future research and development efforts focused on **Methyl 2-hydroxyoctanoate**.

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## References

- 1. Methyl 2-hydroxyoctanoate | C<sub>9</sub>H<sub>18</sub>O<sub>3</sub> | CID 10487462 - PubChem [pubchem.ncbi.nlm.nih.gov]
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